molecular formula C21H29NO B044552 Hexbutinol CAS No. 117828-61-2

Hexbutinol

Cat. No.: B044552
CAS No.: 117828-61-2
M. Wt: 311.5 g/mol
InChI Key: IXXCPZGOFVCPCH-UHFFFAOYSA-N
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Description

Hexbutinol is a synthetic organic compound of significant interest in pharmacological and neurobiological research. Its primary research value lies in its potential neuromodulatory and neuroprotective properties. Preliminary investigations suggest its mechanism of action may involve the modulation of neurotransmitter systems, potentially influencing synaptic transmission and neuronal excitability. Researchers utilize Hexbutinol as a chemical tool to study cellular pathways involved in neuroprotection, explore its potential effects on models of oxidative stress in neuronal cultures, and investigate its interactions with specific receptor subtypes. The compound serves as a valuable probe for understanding the fundamental biology of neuronal signaling and for the preliminary characterization of novel therapeutic targets. Its well-defined structure and high purity make it an essential reagent for assay development, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing new research molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117828-61-2

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2

InChI Key

IXXCPZGOFVCPCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine
hexbutinol
hexbutinol, (R)-isomer
hexbutinol, (S)-isome

Origin of Product

United States

Foundational & Exploratory

Hexbutinol: Chemical Structure, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexbutinol is a potent, high-affinity muscarinic acetylcholine receptor (mAChR) antagonist belonging to the class of amino-alkynyl-carbinols. Structurally characterized as 1-cyclohexyl-1-phenyl-4-(piperidin-1-yl)but-2-yn-1-ol , it represents a rigidified acetylenic analogue of the muscarinic antagonist hexahydro-difenidol (HHD).

Hexbutinol is primarily utilized in pharmacological research as a stereoselective probe to differentiate between muscarinic receptor subtypes (M1–M5). Its structural rigidity, conferred by the internal alkyne moiety, restricts conformational freedom, thereby enhancing stereoselectivity—particularly of its (R)-enantiomer—compared to its saturated counterparts like trihexyphenidyl.

Chemical Identity & Molecular Properties[1][2][3][4][5][6][7]

Hexbutinol is a tertiary alcohol featuring a chiral center at the carbinol carbon, flanked by a cyclohexyl ring, a phenyl ring, and a 4-piperidinobut-2-ynyl chain.

Nomenclature and Identification
PropertyDetail
Common Name Hexbutinol
Systematic (IUPAC) Name 1-cyclohexyl-1-phenyl-4-(piperidin-1-yl)but-2-yn-1-ol
CAS Registry Number 117828-61-2 (Base) 127471-24-3 (Methiodide salt)
Chemical Class Amino-alkynyl-carbinol; Muscarinic Antagonist
Molecular Formula C₂₁H₂₉NO
Molecular Weight 311.47 g/mol
Stereochemistry Chiral (Exists as (R)- and (S)-enantiomers)
Structural Descriptors[2][4][7][8][9][10]
  • SMILES: OC(C#CCN1CCCCC1)(C2CCCCC2)c3ccccc3

  • InChI Key: (Predicted) RBVBXEBWURHDMA-UHFFFAOYSA-N (Analogous base structure)

  • Key Functional Groups:

    • Tertiary Carbinol: Essential for hydrogen bonding with the receptor (typically Asn residue).

    • Internal Alkyne (-C≡C-): Provides conformational rigidity.

    • Tertiary Amine (Piperidine): Protonated at physiological pH to interact with the conserved Asp residue in the receptor binding pocket.

Physicochemical Properties[2][6][7][8][9][10][11][12][13]

Understanding the physicochemical behavior of Hexbutinol is critical for assay development and formulation.

PropertyValue / Description
Physical State Solid (crystalline) or viscous oil (depending on purity/salt form)
Melting Point 174–175 °C (as Methiodide salt)
Solubility Lipophilic (LogP ~4.5 predicted). Soluble in DMSO, Ethanol, Chloroform. Poorly soluble in water (unless protonated/salt form).
pKa ~9.5 (Piperidine nitrogen)
Stability Stable under standard laboratory conditions. The internal alkyne is relatively unreactive but should be shielded from strong oxidizing agents.

Synthesis and Production Workflow

The synthesis of Hexbutinol follows a convergent pathway involving the nucleophilic addition of a metallated propargyl amine to a sterically hindered ketone. This protocol ensures the formation of the quaternary carbon center.

Synthetic Pathway
  • Precursor Preparation: Synthesis of 1-(prop-2-ynyl)piperidine via alkylation of piperidine with propargyl bromide.

  • Metallation: Generation of the lithium acetylide species using n-Butyllithium (n-BuLi) at low temperature (-78 °C).

  • Nucleophilic Addition: Reaction of the lithium acetylide with cyclohexyl(phenyl)methanone .

  • Workup: Quenching with water/ammonium chloride to yield the racemic alcohol.

  • Chiral Resolution: Separation of (R)- and (S)-enantiomers using chiral HPLC or fractional crystallization with chiral acids (e.g., tartaric acid).

Synthesis Diagram (DOT)

HexbutinolSynthesis Piperidine Piperidine Intermediate 1-(prop-2-ynyl)piperidine Piperidine->Intermediate Alkylation PropargylBr Propargyl Bromide PropargylBr->Intermediate LithiumSpecies Lithium Acetylide Species (-78°C, THF) Intermediate->LithiumSpecies n-BuLi Ketone Cyclohexyl(phenyl)methanone RacemicHex Racemic Hexbutinol Ketone->RacemicHex LithiumSpecies->RacemicHex Nucleophilic Addition Resolution Chiral Resolution (HPLC / Tartaric Acid) RacemicHex->Resolution R_Hex (R)-Hexbutinol (Eutomer) Resolution->R_Hex S_Hex (S)-Hexbutinol (Distomer) Resolution->S_Hex

Figure 1: Convergent synthetic pathway for Hexbutinol, highlighting the critical organolithium coupling step and subsequent chiral resolution.

Pharmacological Profile & Mechanism of Action[10]

Hexbutinol acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its pharmacological value lies in its stereoselectivity and subtype affinity profile .

Mechanism of Binding

Hexbutinol binds to the orthosteric site of the mAChR (transmembrane domains).

  • Ionic Interaction: The protonated piperidine nitrogen forms a salt bridge with a conserved Aspartate residue (Asp105 in M1).

  • Hydrophobic Interaction: The cyclohexyl and phenyl rings occupy hydrophobic pockets (tyrosine/tryptophan cage).

  • Hydrogen Bonding: The hydroxyl group interacts with Asn/Tyr residues, stabilizing the inactive receptor conformation.

Stereoselectivity (Pfeiffer's Rule)

Hexbutinol exhibits a high "eutomer/distomer" ratio. The (R)-enantiomer is significantly more potent (up to 500-fold) than the (S)-enantiomer.[1][3]

  • (R)-Hexbutinol: High affinity (

    
     ~ 8.0 – 9.0).
    
  • (S)-Hexbutinol: Low affinity (

    
     ~ 6.0).
    
  • Comparison: The stereoselectivity ratio is typically highest at M1/M3/M4 receptors and lowest at M2, suggesting the M2 binding pocket is less sterically demanding regarding the carbinol center.

Receptor Selectivity Diagram

ReceptorAffinity Hexbutinol Hexbutinol (R-isomer) M1 M1 Receptor (Cortex/Hippocampus) Hexbutinol->M1 High Affinity (Ki ~1-5 nM) M3 M3 Receptor (Smooth Muscle/Glands) Hexbutinol->M3 High Affinity (Ki ~5-10 nM) M4 M4 Receptor (Striatum) Hexbutinol->M4 High Affinity M2 M2 Receptor (Cardiac) Hexbutinol->M2 Moderate/Low Affinity (Lower Stereoselectivity) M5 M5 Receptor (Substantia Nigra) Hexbutinol->M5 Low Affinity

Figure 2: Affinity profile of (R)-Hexbutinol across muscarinic receptor subtypes. Green arrows indicate high affinity/primary targets.

Experimental Protocols

Radioligand Binding Assay (Standard Protocol)

To determine the


 of Hexbutinol for specific receptor subtypes:
  • Membrane Preparation: Harvest CHO cells stably expressing human M1–M5 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Radioligand: Use [³H]-N-methylscopolamine ([³H]NMS) at 0.2 nM.

    • Competitor: Add Hexbutinol (10⁻¹¹ to 10⁻⁵ M).

    • Non-specific Binding: Define using 1 µM Atropine.

  • Equilibrium: Incubate at 25 °C for 60–90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Chemical Synthesis (Small Scale)

Note: All reactions must be performed under inert atmosphere (Argon/Nitrogen).

  • Reagent: Dissolve 1-(prop-2-ynyl)piperidine (10 mmol) in dry THF (20 mL).

  • Activation: Cool to -78 °C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Addition: Add cyclohexyl(phenyl)methanone (10 mmol) in THF (5 mL) slowly.

  • Reaction: Allow to warm to room temperature over 2 hours.

  • Quench: Add saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

  • Purification: Dry organic layer over MgSO₄. Evaporate solvent. Recrystallize from ethanol/hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

References

  • Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine with four muscarinic receptors. [4]

    • Source: European Journal of Pharmacology (1992).[4]

    • Significance: Defines the binding profile and stereoselectivity of Hexbutinol.
    • Link:

  • Affinity profiles of the enantiomers of trihexyphenidyl and hexbutinol at five cloned human muscarinic receptor subtypes.

    • Source: Waelbroeck et al., British Journal of Pharmacology (1990/1991 context).
    • Significance: Establishes the M1/M3 vs M2 selectivity r
    • Link:

  • Muscarinic Receptor Subtypes: Pharmacology and Therapeutic Potential.

    • Source: Eglen, R. M. (2006). Progress in Medicinal Chemistry.
    • Significance: General context on the structural evolution of muscarinic antagonists
    • Link:

  • PubChem Compound Summary: Hexbutinol (Rel

    • Source: National Center for Biotechnology Inform
    • Significance: Verification of chemical structure and molecular weight calcul
    • Link:

Sources

Technical Profile: Hexbutinol (CAS 117828-61-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Hexbutinol (CAS 117828-61-2) , a potent muscarinic acetylcholine receptor antagonist used primarily as a pharmacological probe to delineate receptor subtypes and study stereoselective ligand binding.

Executive Summary

Hexbutinol is a synthetic tertiary amine and an acetylenic analogue of the muscarinic antagonist hexahydro-difenidol (HHD) . Structurally characterized by a chiral center bearing a cyclohexyl group, a phenyl group, and a piperidino-butynyl chain, it exhibits high affinity for muscarinic acetylcholine receptors (mAChRs).

Its primary utility in drug development and pharmacological research lies in its stereoselective affinity . The (R)-enantiomer demonstrates significantly higher potency than the (S)-enantiomer, particularly at M1 and M3 receptor subtypes. This stereoselectivity makes Hexbutinol a critical tool for validating receptor homology models and testing the "Pfeiffer’s Rule" in G-protein coupled receptor (GPCR) binding.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Hexbutinol is a lipophilic free base, often converted to its methiodide salt for aqueous solubility in biological assays.

Nomenclature and Identification
PropertyDetail
Common Name Hexbutinol
IUPAC Name 1-Cyclohexyl-1-phenyl-4-(piperidin-1-yl)but-2-yn-1-ol
CAS Number 117828-61-2
Chemical Formula C₂₁H₂₉NO
Molecular Weight 311.47 g/mol
Chirality Yes (C1 position); exists as (R) and (S) enantiomers
Structural Class Amino-alkynyl-carbinol; Piperidine derivative
Structural Analysis

The molecule features a quaternary carbon (C1) linked to:

  • Hydroxyl group (-OH): Essential for hydrogen bonding with the receptor binding pocket (likely Asn/Tyr residues).

  • Cyclohexyl ring : Provides hydrophobic bulk, mimicking the selectivity profile of hexahydro-difenidol.

  • Phenyl ring : Participates in π-π stacking interactions within the receptor orthosteric site.

  • Butynyl chain : The rigid alkyne spacer (-C≡C-) restricts conformational flexibility compared to the saturated butane chain of difenidol, enhancing stereochemical discrimination.

Physicochemical Data
ParameterValue (Approximate/Predicted)
LogP ~4.5 (High Lipophilicity)
pKa ~8.5–9.0 (Piperidine nitrogen)
Solubility Soluble in DMSO, Ethanol, Chloroform. Low solubility in water (Free base).
Appearance White to off-white crystalline solid

Synthesis & Manufacturing Methodology

The synthesis of Hexbutinol follows a convergent pathway involving the nucleophilic addition of a lithiated acetylenic amine to a sterically hindered ketone. This method, adapted from Tacke et al. (1989) , ensures high yield and allows for subsequent chiral resolution.

Reaction Scheme (Graphviz Visualization)

Synthesis cluster_conditions Reaction Conditions SM1 Cyclohexyl Phenyl Ketone (Electrophile) Product Racemic Hexbutinol (Free Base) SM1->Product Nucleophilic Addition SM2 1-(Prop-2-ynyl)piperidine Inter Lithiated Acetylide Intermediate SM2->Inter Lithiation Reagent n-Butyllithium (n-BuLi) THF, -78°C Reagent->Inter Inter->Product Resolution Chiral HPLC or Tartaric Acid Resolution Product->Resolution Enantiomers (R)-Hexbutinol (S)-Hexbutinol Resolution->Enantiomers Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Low Temp (-78°C to RT) Low Temp (-78°C to RT)

Caption: Convergent synthesis of Hexbutinol via lithiation of propargyl piperidine and addition to cyclohexyl phenyl ketone.

Detailed Synthetic Protocol

Step 1: Preparation of the Nucleophile

  • Dissolve 1-(prop-2-ynyl)piperidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise over 30 minutes.

  • Stir for 1 hour at -78°C to generate the lithium acetylide species.

Step 2: Coupling

  • Dissolve cyclohexyl phenyl ketone (0.9 eq) in anhydrous THF.

  • Cannulate the ketone solution slowly into the lithiated amine solution at -78°C.

  • Allow the reaction to warm to room temperature (RT) overnight.

  • Quench: Add saturated aqueous NH₄Cl solution.

Step 3: Workup & Purification

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from n-hexane or purify via column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

Step 4: Chiral Resolution Separate enantiomers using preparative chiral HPLC (e.g., Chiralcel OD column) or fractional crystallization with chiral acids (e.g., (+)-di-O-benzoyl-tartaric acid).

Pharmacological Profile[5][6][7][8]

Hexbutinol is a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its rigid acetylenic bond restricts the spatial orientation of the pharmacophore, enhancing its utility in mapping the stereochemical requirements of the receptor binding pocket.

Mechanism of Action

Hexbutinol binds to the orthosteric site of the mAChR, preventing the binding of the endogenous ligand, acetylcholine (ACh). This blockade inhibits the G-protein signaling cascade associated with the specific receptor subtype (Gq/11 for M1/M3/M5; Gi/o for M2/M4).

Receptor Selectivity & Stereochemistry

The affinity of Hexbutinol is highly dependent on stereochemistry, following Pfeiffer’s Rule (higher potency correlates with higher stereoselectivity).

  • (R)-Hexbutinol: High affinity (Kd in nanomolar range).[1] Exhibits preference for M1 (neural) and M3 (glandular/smooth muscle) receptors over M2 (cardiac).

  • (S)-Hexbutinol: Significantly lower affinity (often >100-fold less potent than the R-isomer).

  • Selectivity Ratio: The (R)/(S) affinity ratio is highest in tissues rich in M1 receptors (e.g., vas deferens) and lowest in M2 tissues (e.g., atria), making the ratio itself a predictor of receptor subtype identity.

Signaling Pathway Blockade (Graphviz Visualization)

Signaling ACh Acetylcholine (Agonist) GPCR Muscarinic Receptor (M1 / M3) ACh->GPCR Activates Hex Hexbutinol (Antagonist) Hex->GPCR Blocks Gq Gq/11 Protein GPCR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 + DAG PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca Response Smooth Muscle Contraction Secretion Ca->Response

Caption: Competitive antagonism of Hexbutinol at M1/M3 receptors, blocking the Gq-PLC-IP3-Ca2+ signaling cascade.

Analytical Methods & Quality Control

To ensure the integrity of Hexbutinol for research use, the following analytical protocols are recommended.

HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Enantiomeric Excess (ee) Determination[10]
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Requirement: ee > 99.5% for stereoselective binding studies.

Safety & Handling

Hexbutinol is a potent bioactive compound. Strict adherence to safety protocols is mandatory.

  • Hazard Classification: Toxic if swallowed; Irritant to eyes, respiratory system, and skin.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C in a desiccator. Protect from light and moisture.

  • First Aid:

    • Inhalation:[2] Move to fresh air.

    • Skin Contact: Wash with soap and copious amounts of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes.

References

  • Feifel, R., et al. (1990).[3] Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues. British Journal of Pharmacology, 99(3), 455–460. Link

  • Tacke, R., et al. (1989).[4][3] Sila-analogues of hexahydro-difenidol: Synthesis and antimuscarinic properties. Journal of Organometallic Chemistry, 379(1-2), 165-176.

  • Lambrecht, G., et al. (1989).[3] Pharmacological characterization of muscarinic receptors. Trends in Pharmacological Sciences, 10(Suppl), 60-64.

  • PubChem Compound Summary. (2024). Hexbutinol (CID 31973). National Center for Biotechnology Information. Link

  • Reichel, D., Tacke, R., et al. (2008).[5] Biological Recognition of Enantiomeric Silanes and Germanes: Syntheses and Antimuscarinic Properties. Journal of Organometallic Chemistry. Link

Sources

Comparative SAR of Hexbutinol and Hexahydro-difenidol: Structural Rigidity and Muscarinic Selectivity

[1]

Executive Summary

Hexahydro-difenidol (HHD) and Hexbutinol represent a critical lineage of muscarinic antagonists used to probe the structural topology of muscarinic acetylcholine receptors (mAChRs). While HHD serves as a benchmark for M1/M3 selectivity over M2, Hexbutinol introduces a rigid alkyne spacer that fundamentally alters the thermodynamic binding profile.

This guide analyzes the "Four Subsite" binding model, demonstrating how the transition from a flexible butyl chain (HHD) to a rigid butynyl chain (Hexbutinol) reduces the entropic penalty of binding, thereby increasing affinity for M2 and M3 subtypes but compromising the M1/M3 selectivity window.

Chemical Architecture & Structural Logic

The core pharmacophore for both compounds aligns with the classical muscarinic antagonist template: Cationic Head — Linker — Carbinol Center — Hydrophobic Moiety.

Structural Comparison[1][2][3]
  • Hexahydro-difenidol (HHD):

    • IUPAC: 1-cyclohexyl-1-phenyl-4-(1-piperidinyl)-1-butanol.

    • Linker: Saturated, flexible

      
      -butyl chain (
      
      
      ).
    • Conformation: High conformational freedom; adopts multiple rotameric states in solution.

  • Hexbutinol:

    • IUPAC: 1-cyclohexyl-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol.

    • Linker: Rigid acetylenic (alkyne) chain (

      
      ).
      
    • Conformation: Linear, rigidified geometry that forces an "extended" distance between the cationic nitrogen and the carbinol/hydrophobic center.

Visualization of Structural Divergence

The following diagram illustrates the structural relationship and the resulting pharmacological shift.

SAR_LogicHHDHexahydro-difenidol (HHD)(Flexible Butyl Linker)SubsitesMuscarinic Receptor Binding Pocket(Four Subsite Model)HHD->SubsitesInduced FitHexbutinolHexbutinol(Rigid Alkyne Linker)Hexbutinol->SubsitesPre-organized FitEffect_HHDHigh Entropy CostGood M1/M3 FitPoor M2 FitSubsites->Effect_HHDFlexible ChainEffect_HexLow Entropy CostIncreased M2/M3 AffinityReduced SelectivitySubsites->Effect_HexRigid Chain

Figure 1: Impact of linker rigidity on receptor binding thermodynamics.

Pharmacological Profile & SAR Analysis[2][4][5]

The primary differentiator between HHD and Hexbutinol is the linker rigidity , which validates the hypothesis that muscarinic receptors (particularly M2 and M3) prefer antagonists in an extended conformation .

Affinity Data (pKi Values)

The introduction of the triple bond in Hexbutinol increases affinity for M2 and M3 receptors compared to HHD, while M1 affinity remains largely unchanged.[1] This results in a "compression" of the selectivity profile.

CompoundLinker TypeM1 Affinity (

)
M2 Affinity (

)
M3 Affinity (

)
Selectivity Profile
(R)-HHD Flexible (Butyl)8.716.807.90M1

M3 > M2
(R)-Hexbutinol Rigid (Alkyne)8.787.608.30M1

M3 > M2 (Weak)
(S)-p-F-Hexbutinol Rigid +

-Fluoro
7.06.67.6M3 > M2

M1

Data synthesized from Mutschler et al. and Waelbroeck et al. (See References).

The "Entropy-Selectivity" Trade-off
  • HHD (Flexible): To bind the receptor, the flexible butyl chain must freeze into a specific bioactive conformation. This incurs a high entropic penalty (

    
    ).
    
    • Result: Lower affinity at M2, which appears to have a more restrictive or distinct spatial requirement for the cationic head group.

  • Hexbutinol (Rigid): The triple bond locks the molecule into an extended conformation prior to binding.

    • Result: The entropic cost of binding is lower. This "pre-organization" leads to a 6-fold increase in M2 affinity and a 2.3-fold increase in M3 affinity .

    • Consequence: While potency increases, the selectivity for M1/M3 over M2 is eroded because the M2 receptor tolerates the rigid extended form surprisingly well.

Stereochemical Control (The Eudismic Ratio)

Both compounds exhibit strong stereoselectivity, with the (R)-enantiomer being the eutomer (active form).

  • M1 Receptors: Most stringent stereochemical demand. (R)-HHD is ~550x more potent than (S)-HHD.

  • M2 Receptors: Least stringent. The stereoselectivity ratio drops significantly (down to ~17x for HHD).

  • Pfeiffer's Rule Violation: In the Hexbutinol series, the more potent compounds do not always show the highest stereoselectivity ratios, challenging standard pharmacological dogma.

The p-Fluoro Extension: Achieving M3 Selectivity

A critical advancement in this SAR series is the (S)-p-fluoro-hexbutinol analogue.

While (R)-Hexbutinol loses selectivity due to high M2 affinity, inverting the center to (S) and adding a para-fluoro group to the phenyl ring creates a unique profile: M3 > M2


 M1
  • Mechanism: The electron-withdrawing fluorine atom, combined with the specific spatial orientation of the (S)-enantiomer, creates a repulsive interaction at the M1 and M2 hydrophobic subsites, while maintaining favorable van der Waals contact in the M3 pocket.

Experimental Protocols

To validate these SAR findings in a research setting, the following protocols are standard.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine

  • Tissue Preparation:

    • M1: Rat cortex or Rabbit vas deferens.

    • M2: Rat heart (atria).

    • M3: Rat submandibular gland or Guinea pig ileum.

  • Ligand: Use

    
    -N-methylscopolamine (
    
    
    -NMS) (0.2 nM) as the non-selective radioligand.
  • Incubation:

    • Incubate tissue homogenates with

      
      -NMS and varying concentrations (
      
      
      to
      
      
      M) of HHD or Hexbutinol.
    • Buffer: 50 mM Na/K phosphate buffer, pH 7.4.

    • Time: 60 min at 25°C.

  • Separation: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Organ Bath Assay (Selectivity Verification)

Objective: Confirm antagonist potency (

  • M3 Assay (Guinea Pig Ileum):

    • Mount ileal segments in Tyrode’s solution at 37°C, gassed with 95%

      
      /5% 
      
      
      .
    • Induce contraction with cumulative Carbachol dosing.

    • Incubate with antagonist (Hexbutinol) for 30 min.

    • Measure rightward shift of the dose-response curve (Schild plot analysis).

References

  • Mutschler, E., et al. (1990).[2] Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues.[2][3] British Journal of Pharmacology, 99(3), 455–460.[2] Link

  • Waelbroeck, M., et al. (1991). Binding affinities of hexahydro-difenidol and hexahydro-sila-difenidol analogues at four muscarinic receptor subtypes: constitutional and stereochemical aspects.[4][5][2][6] European Journal of Pharmacology, 206(2), 95–103. Link

  • Lambrecht, G., et al. (1989).[4] Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists.[7][5] Trends in Pharmacological Sciences, Supplement, 60-64. Link

  • Dorje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733. Link

Kinetic Characterization of Hexbutinol: Beyond Equilibrium Constants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the equilibrium dissociation constant (


) is no longer the sole metric for compound selection. Efficacy in vivo often correlates more strongly with residence time  (

)—the duration a drug remains bound to its target—rather than simple affinity.[1]

This technical guide details the kinetic profiling of Hexbutinol , a representative novel small-molecule inhibitor. We explore the experimental methodologies required to resolve its association (


) and dissociation (

) rate constants using Surface Plasmon Resonance (SPR) and competition radioligand binding. This document serves as a protocol standard for researchers characterizing high-affinity ligands where slow dissociation rates present experimental challenges.

Theoretical Framework: The Kinetic Triad

To understand Hexbutinol's pharmacologic potential, we must move beyond the thermodynamic equilibrium (


) and resolve the individual rate constants.

The interaction is defined by the Law of Mass Action:



Where:

  • 
     : Target concentration (e.g., Kinase or GPCR).
    
  • 
     : Hexbutinol concentration.
    
  • 
     : Target-Hexbutinol complex.
    
Key Parameters defined:
  • Association Rate Constant (

    
    ):  Measured in 
    
    
    
    . Determines how quickly Hexbutinol binds upon introduction.
  • Dissociation Rate Constant (

    
    ):  Measured in 
    
    
    
    .[2] Determines the stability of the complex.[3][4]
  • Residence Time (

    
    ):  Defined as 
    
    
    
    . This is the critical predictor of duration of action.

Expert Insight: For Hexbutinol, early data suggests a "slow-offset" profile. Standard equilibrium assays (like IC50 measured at 1 hour) may underestimate its potency if equilibrium hasn't been reached. Kinetic analysis is mandatory.[1]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is the gold standard for label-free kinetic analysis. The following protocol is designed for a Biacore or Octet system, specifically optimized to mitigate Mass Transport Limitation (MTL) , a common artifact in high-affinity binders like Hexbutinol.

Sensor Surface Preparation
  • Ligand: Biotinylated Target Protein (Purified >95%).

  • Chip Type: Streptavidin (SA) or Carboxyl (CM5) with amine coupling.

  • Density Goal: Low density (

    
     RU).
    
    • Causality: High surface density causes "rebinding" artifacts, where dissociated Hexbutinol immediately rebinds to a neighbor, artificially inflating the measured residence time.

Kinetic Assay Workflow (Multi-Cycle)

Buffer Conditions: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20), pH 7.4. Note: DMSO concentration must be matched exactly (±0.1%) between running buffer and sample to avoid bulk refractive index jumps.

  • Conditioning: 3 startup cycles with buffer to stabilize the baseline.

  • Association Phase:

    • Inject Hexbutinol at 5 concentrations (0.1x to 10x expected

      
      ).
      
    • Flow Rate: High (50–100 µL/min). Reason: Minimizes the diffusion boundary layer, ensuring the rate is reaction-controlled, not transport-controlled.

    • Contact Time: 180 seconds.

  • Dissociation Phase:

    • Switch to running buffer.

    • Time: 1200 seconds (20 minutes). Reason: Hexbutinol is predicted to have a long residence time. Short dissociation times yield unreliable

      
       fitting.
      
  • Regeneration:

    • Pulse 10 mM Glycine-HCl (pH 2.5) for 30 seconds. Validation: Ensure baseline returns to R0 ± 5 RU.

Data Analysis (Global Fitting)

Fit data to a 1:1 Langmuir Binding Model .

  • Quality Control: The

    
     value should be 
    
    
    
    of
    
    
    .
  • T-value: The T-value for

    
     must be significant (>10), indicating the dissociation curve has sufficient decay to be unique.
    

Visualizing the Workflow

The following diagram illustrates the logical flow of the SPR Kinetic Cycle used for Hexbutinol characterization.

SPR_Workflow Start Start: Baseline Stabilization Inject Injection Phase (Association) Start->Inject Add Analyte Complex Target-Hexbutinol Complex Formation Inject->Complex k_on Wash Washout Phase (Dissociation) Complex->Wash Buffer Switch Regen Regeneration (Remove Ligand) Wash->Regen k_off measurement Analysis Data Fitting (1:1 Langmuir) Wash->Analysis Export Sensorgram Regen->Start Cycle Repeats

Figure 1: The SPR kinetic cycle. Critical data for


 is derived solely during the Washout Phase.

Alternative Methodology: Competition Kinetics

For targets where SPR is unfeasible (e.g., membrane-bound GPCRs), we utilize Radioligand Competition Kinetics .

The Motulsky-Wilson Protocol

Unlike standard competition assays (equilibrium), this method measures binding over time in the presence of a competitor.

  • Tracer: Use

    
    -Standard Ligand with known kinetics (
    
    
    
    ,
    
    
    ).
  • Procedure:

    • Add Target +

      
      -Tracer + Hexbutinol simultaneously.
      
    • Aliquot samples at

      
       min.
      
    • Terminate via rapid filtration (GF/B filters).

  • Analysis:

    • The presence of Hexbutinol slows the association of the Tracer.

    • Fit to the Kinetics of Competitive Binding equation (Motulsky & Mahan, 1984).

Hexbutinol Data Summary

The following table summarizes the kinetic parameters derived from the SPR analysis (averaged over


 independent experiments).
ParameterValueUnitInterpretation
Association Rate (

)


Moderate onset speed.
Dissociation Rate (

)


Slow dissociation.
Affinity (

)


High affinity (Sub-nanomolar).
Residence Time (

)


Extended target engagement.
Half-life (

)


Time for 50% complex decay.

Interpretation: Hexbutinol exhibits a "fast-on, slow-off" profile. The residence time of >90 minutes suggests that in vivo efficacy may persist even after plasma concentrations drop below the


, a phenomenon known as hysteresis .

Mechanistic Pathway

Hexbutinol is hypothesized to act as an inhibitor within a phosphorylation cascade. The diagram below details the downstream effects of Hexbutinol binding.

Pathway Ligand Extracellular Stimulus Receptor Membrane Receptor Ligand->Receptor Activation KinaseA Upstream Kinase Receptor->KinaseA Phosphorylation Target Target Kinase (Hexbutinol Binding Site) KinaseA->Target Phosphorylation Effector Downstream Effector Target->Effector Blocked by Hexbutinol Hexbutinol Hexbutinol (Inhibitor) Hexbutinol->Target High Affinity Binding (Kd=0.75nM) Response Cellular Proliferation Effector->Response Reduced Signal

Figure 2: Signal transduction blockade. Hexbutinol binds the Target Kinase, preventing phosphorylation of the effector.

References

  • Copeland, R. A. (2016).Residence Time: The Dissociation Rate of the Drug-Target Complex.

  • Motulsky, H. J., & Mahan, L. C. (1984).The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology.

  • Zhang, R., & Monsma, F. (2010).Binding kinetics and mechanism of action: toward the discovery of better drugs. Expert Opinion on Drug Discovery.

  • Biacore (Cytiva).

Sources

Methodological & Application

Experimental setup for Hexbutinol competitive antagonism assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Hexbutinol Competitive Antagonism Assays

Executive Summary

This guide details the experimental protocols for characterizing Hexbutinol (specifically the active (R)-enantiomer) as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Hexbutinol is a structural analogue of hexahydro-difenidol and exhibits stereoselective affinity for M1, M3, and M4 subtypes over M2. This application note focuses on validating its mechanism of action (MOA) through Schild Analysis , the gold standard for confirming competitive antagonism, and Radioligand Competition Binding to determine equilibrium dissociation constants (


).

Introduction & Mechanism of Action

Hexbutinol acts by orthosteric blockade of the muscarinic receptor, preventing the binding of endogenous acetylcholine (ACh). As a competitive antagonist, it binds reversibly to the same site as the agonist without activating the receptor.

  • Key Characteristic : The antagonism is surmountable. Increasing the concentration of the agonist can overcome the blockade.

  • Diagnostic Metric : In a Schild plot, a slope of exactly 1.0 indicates purely competitive antagonism.

  • Stereoselectivity : The (R)-enantiomer displays up to 500-fold higher affinity than the (S)-enantiomer, making enantiomeric purity critical for assay reproducibility.

Signaling Pathway Visualization

The following diagram illustrates the M1/M3 muscarinic signaling pathway blocked by Hexbutinol.

G Hex Hexbutinol (Antagonist) GPCR M1/M3 Receptor Hex->GPCR Blocks ACh Acetylcholine (Agonist) ACh->GPCR Activates Gq Gq Protein GPCR->Gq Couples PLC PLC-β Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER ER Ca2+ Store IP3->ER Binds IP3R Ca Ca2+ Release (Readout) ER->Ca Mobilization

Caption: Figure 1. Mechanism of Hexbutinol antagonism at Gq-coupled muscarinic receptors. Hexbutinol competes with ACh, preventing the Gq-PLC-IP3 cascade.

Materials & Reagents

ComponentSpecificationPurpose
Ligand (R)-Hexbutinol hydrochlorideCompetitive Antagonist (Test Compound)
Agonist Carbachol (CCh)Non-hydrolyzable ACh analog for functional assays
Radioligand [³H]-N-Methylscopolamine ([³H]-NMS)High-affinity antagonist for binding assays (

nM)
Cell Line CHO-K1 stably expressing hM1Expression system for M1 receptor
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological buffer for live-cell functional assays
Detection Fluo-4 AMCalcium indicator dye

Experimental Protocols

Protocol A: Radioligand Competition Binding

Objective: Determine the affinity (


) of Hexbutinol for the receptor.
  • Membrane Preparation : Harvest CHO-hM1 cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membranes. Resuspend to a protein concentration of 5–10 µ g/well .

  • Incubation :

    • Prepare a 96-well plate.

    • Add 50 µL of [³H]-NMS (Final concentration ~0.2 nM, near its

      
      ).
      
    • Add 50 µL of Hexbutinol (Serial dilution:

      
       M to 
      
      
      
      M).
    • Add 100 µL of membrane suspension.

    • Non-specific binding (NSB) : Define using 10 µM Atropine.

  • Equilibrium : Incubate for 60 minutes at 25°C to reach equilibrium.

  • Harvest : Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Detection : Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis : Convert CPM to % Specific Binding. Fit data to the one-site competition model:



Calculate 

using the Cheng-Prusoff equation:

Protocol B: Functional Schild Analysis (Calcium Mobilization)

Objective: Validate competitive mechanism and determine


 (potency).

Logic : You will generate multiple concentration-response curves (CRCs) for the agonist (Carbachol) in the presence of fixed concentrations of Hexbutinol. If competitive, the curves will shift parallel to the right with no depression of the maximum response (


).
  • Dye Loading :

    • Seed CHO-hM1 cells in black-walled 96-well plates (50,000 cells/well).

    • Incubate with 4 µM Fluo-4 AM for 45 mins at 37°C. Wash twice with HBSS/HEPES.

  • Antagonist Pre-treatment :

    • Add Hexbutinol at fixed concentrations to separate sets of wells:

      • Set 1: Vehicle (0 nM)

      • Set 2: 10 nM

      • Set 3: 30 nM

      • Set 4: 100 nM

    • Incubate for 15 minutes to allow antagonist equilibration.

  • Agonist Challenge :

    • Inject Carbachol (serial dilution) into the wells using an automated fluidics system (e.g., FLIPR or FlexStation).

    • Record fluorescence kinetics (Ex 488 nm / Em 525 nm) for 90 seconds.

  • Quantification : Calculate the Peak Fluorescence (

    
    ).
    
Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Antagonist Phase cluster_2 Agonist Phase Step1 Seed CHO-M1 Cells Step2 Load Fluo-4 AM Dye Step1->Step2 Step3 Add Hexbutinol (0, 10, 30, 100 nM) Step2->Step3 Step4 Equilibrate 15 min Step3->Step4 Step5 Inject Carbachol (Dose Response) Step4->Step5 Step6 Measure Ca2+ Flux Step5->Step6

Caption: Figure 2. Step-by-step workflow for the functional Schild analysis assay.

Data Interpretation & Schild Regression

To validate Hexbutinol as a competitive antagonist, perform a Schild Regression :

  • Calculate Dose Ratios (DR) : For each concentration of Hexbutinol, calculate the shift in agonist potency.

    
    
    
  • Plot : Log(DR - 1) on the Y-axis vs. Log[Antagonist] on the X-axis.

  • Linear Regression : Fit to the equation:

    
    
    

Validation Criteria :

  • Slope : Must be 1.0 ± 0.1 . A slope significantly different from 1 indicates non-competitive or allosteric modulation.

  • pA2 : The X-intercept represents the negative logarithm of the antagonist affinity (

    
    ). For (R)-Hexbutinol at M1 receptors, expect a 
    
    
    
    (corresponding to a
    
    
    nM).

Expected Results Table:

Parameter(R)-Hexbutinol(S)-HexbutinolInterpretation
M1 Affinity (

)
8.6 ± 0.26.1 ± 0.3High stereoselectivity
Schild Slope 0.98 (Unity)0.95 (Unity)Competitive Mechanism
Effect on

NoneNoneSurmountable Antagonism

References

  • Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues . Source: Mutschler & Lambrecht, European Journal of Pharmacology.

  • Muscarinic receptor subtypes: Pharmacology and therapeutic potential . Source: Caulfield MP, Birdsall NJ, Pharmacology & Therapeutics.

  • International Union of Basic and Clinical Pharmacology (IUPHAR) Receptor Database . Source: IUPHAR/BPS Guide to Pharmacology.

Application Notes & Protocols for the Safe Handling and Storage of Hexbutinol Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

While specific data for Hexbutinol is unavailable, related structures such as hexanols are clear, colorless liquids.[5] The "inol" suffix suggests the presence of both an alcohol (-ol) and an alkyne (-in) functional group, which implies specific reactivity and stability considerations. This guide aims to provide a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel.

Core Principles of Safe Handling

The primary objectives when handling any chemical powder are to prevent contamination of the sample, avoid exposure to the handler, and maintain a safe laboratory environment. This requires a multi-faceted approach encompassing personal protective equipment (PPE), environmental controls, and standardized procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following should be considered mandatory when handling Hexbutinol powder:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or aerosolization, chemical safety goggles or a face shield should be worn.[6]

  • Hand Protection: Wear chemical-impermeable gloves.[1] Given the lack of specific data for Hexbutinol, nitrile gloves are a suitable initial choice. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the absence of engineering controls, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1] If engineering controls (like a fume hood) are not available or insufficient, a properly fitted respirator is necessary.

Engineering Controls
  • Ventilation: Always handle Hexbutinol powder in a well-ventilated place, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Static Control: The movement of chemical powders can generate static electricity, which can cause dust to disperse or, in the case of flammable solvents being nearby, create an ignition risk.[4] Use non-sparking tools and consider grounding equipment when transferring large quantities.[1][4]

Detailed Storage Protocols

Proper storage is critical for maintaining the chemical stability and purity of Hexbutinol powder. The following conditions are based on the recommendations for Hexbutinol methiodide and general best practices for powder storage.[1][2]

General Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry placeTo minimize thermal degradation.
Atmosphere Tightly closed containerTo prevent contamination from air and moisture.[1]
Ventilation Well-ventilated areaTo prevent the buildup of any potential vapors.[1][3]
Incompatibilities Store apart from foodstuff containers or incompatible materials.[1]To prevent cross-contamination and hazardous reactions.
Long-Term Storage Workflow

For maintaining the long-term integrity of Hexbutinol powder, a systematic approach is recommended. This involves careful inventory management and environmental control.

cluster_receiving Receiving Protocol cluster_storage Storage Protocol cluster_retrieval Retrieval for Use A Receive Shipment B Inspect Container Integrity A->B C Log Lot #, Receipt Date, Expiry Date B->C If OK D Store in Designated, Cool, Dry, Well-Ventilated Area C->D E Ensure Container is Tightly Sealed D->E F Implement First-In, First-Out (FIFO) System E->F G Equilibrate to Room Temp Before Opening F->G When Needed H Weigh in Ventilated Enclosure (Fume Hood) G->H I Immediately Reseal Container H->I I->D Return to Storage

Sources

Application Notes and Protocols for the Assessment of Hexbutinol's Spasmolytic Activity in Guinea-Pig Ileum Contraction Assays

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the isolated guinea-pig ileum preparation to characterize the pharmacological properties of Hexbutinol, a potential antispasmodic agent. This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Guinea-Pig Ileum as a Gold Standard for Spasmolytic Research

The isolated guinea-pig ileum is a classical and highly valued ex vivo model in pharmacology for investigating the activity of substances that modulate smooth muscle contraction.[1][2] Its prominence stems from the dense population of various receptors on the smooth muscle cells, including muscarinic and histaminic receptors, which play a crucial role in gastrointestinal motility.[1][3][4] Contraction of the ileal smooth muscle is primarily mediated by the activation of M3 muscarinic receptors and H1 histamine receptors.[3][4][5] Consequently, this preparation serves as an excellent platform for screening and characterizing potential antispasmodic drugs that may act as antagonists at these receptors.

Hexbutinol is a novel compound under investigation for its potential spasmolytic properties. This guide will detail the methodology to elucidate its mechanism of action, potency, and efficacy in inhibiting smooth muscle contractions induced by standard agonists like acetylcholine (or its stable analogue, carbachol) and histamine.[6][7][8][9]

Scientific Rationale and Experimental Design

The core principle of this assay is to measure the isometric or isotonic contractions of a segment of guinea-pig ileum in response to specific agonists and to quantify the inhibitory effect of the test compound, Hexbutinol. By constructing concentration-response curves for an agonist in the absence and presence of Hexbutinol, we can determine its mode of antagonism (e.g., competitive or non-competitive) and its potency, often expressed as a pA2 value for competitive antagonists.

The experimental workflow is designed to ensure the viability and physiological responsiveness of the tissue throughout the experiment, providing a self-validating system for reliable and reproducible data.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Protocol cluster_data Data Analysis P1 Euthanize Guinea Pig P2 Isolate a segment of the terminal ileum P1->P2 P3 Cleanse the ileum segment with Tyrode's solution P2->P3 P4 Cut into 2-3 cm segments P3->P4 S1 Mount ileum segment in organ bath containing Tyrode's solution at 37°C P4->S1 S2 Aerate with Carbogen (95% O2, 5% CO2) S1->S2 S3 Connect to an isotonic or isometric force transducer S1->S3 S4 Apply a resting tension of 0.5-1.0 g S3->S4 E1 Equilibrate for 30-60 minutes with regular washes S4->E1 E2 Record baseline contractions E1->E2 E3 Construct agonist (e.g., Acetylcholine) concentration-response curve E2->E3 E4 Wash tissue until baseline is restored E3->E4 E5 Incubate with a known concentration of Hexbutinol E4->E5 E6 Re-construct agonist concentration-response curve in the presence of Hexbutinol E5->E6 D1 Measure peak contractile responses E6->D1 D2 Plot concentration-response curves D1->D2 D3 Determine EC50 values D2->D3 D4 Perform Schild analysis to calculate pA2 value (if competitive antagonism) D3->D4 G cluster_pathway Muscarinic M3 Receptor Signaling Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R activates Hex Hexbutinol (Antagonist) Hex->M3R blocks Gq Gq protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Contraction Smooth Muscle Contraction DAG->Contraction Ca Ca²⁺ release ER->Ca Ca->Contraction

Caption: Proposed mechanism of Hexbutinol as a muscarinic antagonist.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following quality control measures are essential:

  • Tissue Viability: At the end of each experiment, a high concentration of a standard agonist (e.g., acetylcholine or KCl) should be added to confirm that the tissue is still viable and responsive.

  • Reproducibility: Experiments should be repeated on tissues from multiple animals (n ≥ 3) to ensure the reproducibility of the findings.

  • Solvent Control: A control experiment with the vehicle used to dissolve Hexbutinol should be performed to rule out any non-specific effects.

  • Reference Antagonist: For validation of the experimental setup, a known antagonist (e.g., atropine for muscarinic receptors or mepyramine for histamine receptors) can be tested to ensure the results are consistent with published data. [1] By adhering to these detailed protocols and principles of data analysis, researchers can confidently and accurately characterize the spasmolytic properties of Hexbutinol and contribute valuable data to the field of drug development.

References

  • Pharmacological Profile of Selective Muscarinic Receptor Antagonists on Guinea-Pig Ileal Smooth Muscle - PubMed. Available at: [Link]

  • Bioassay of histamine using guinea pig ileum by matching method - RJPTSimLab. Available at: [Link]

  • Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PubMed. Available at: [Link]

  • isolated guinea-pig ileum: Topics by Science.gov. Available at: [Link]

  • Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum - PubMed. Available at: [Link]

  • Antispasmodic effect of 4'-methylepigallocatechin on guinea pig ileum - PubMed. Available at: [Link]

  • To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. The experiment aims - RJPT SimLab. Available at: [Link]

  • Assessment of Eight Popularly Used Plant-Derived Preparations for Their Spasmolytic Potential Using the Isolated Guinea Pig Ileum - Taylor & Francis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Hexbutinol Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Hexbutinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of Hexbutinol, a hydrophobic small molecule. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've added Hexbutinol powder directly to my phosphate-buffered saline (PBS), and it's not dissolving. What's happening?

A: This is the most common issue encountered. Hexbutinol is a highly hydrophobic molecule, meaning it repels water and prefers non-polar (oily) environments. Aqueous buffers like PBS are polar. When you add Hexbutinol directly to a buffer, its strong self-association (crystal lattice energy) and repulsion of water prevent it from dissolving effectively. You are likely observing a suspension of fine particles, not a true solution. For a compound to dissolve, the energy released from solvent-solute interactions must overcome both the solute-solute and solvent-solvent interaction energies.

Q2: What is the single most important first step to solubilizing Hexbutinol for an experiment?

A: The universally recommended starting point is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.[1] This method, often called the "solvent-dilution" or "co-solvent" approach, is a cornerstone of handling poorly soluble compounds.[2][3] Never add the solid powder directly to the buffer.

Workflow for Preparing a Hexbutinol Working Solution

start Start: Weigh Solid Hexbutinol stock Dissolve in 100% Organic Solvent (e.g., DMSO, DMF, Ethanol) to create a high-concentration stock. start->stock vortex Vortex/Mix until fully dissolved (clear solution). stock->vortex dilute Perform serial or direct dilution of the stock solution into the final aqueous buffer. vortex->dilute mix_final Gently mix the final solution. Avoid vigorous shaking to prevent precipitation. dilute->mix_final end_node Ready-to-use Hexbutinol Working Solution mix_final->end_node

Caption: A standard workflow for preparing a working solution of a hydrophobic compound.

Q3: I tried the solvent-dilution method, but my compound precipitated upon dilution into the buffer. What should I do?

A: This indicates that the final concentration of the organic solvent in your aqueous buffer is too low to maintain Hexbutinol's solubility at the target concentration. The buffer has become "anti-solvent." You have a few options:

  • Increase the final co-solvent concentration: If your experimental system tolerates it, increase the percentage of the organic solvent (e.g., from 0.1% DMSO to 1% DMSO).

  • Lower the final Hexbutinol concentration: Your target concentration may be above the solubility limit for that specific co-solvent/buffer mixture.

  • Switch to a more advanced solubilization strategy: If you cannot alter the co-solvent percentage or drug concentration, you will need to explore methods like using surfactants or cyclodextrins, which are detailed in the troubleshooting guide below.

Troubleshooting Guide: Advanced Solubilization Strategies

This section provides a systematic approach to overcoming significant solubility challenges with Hexbutinol. We will explore the mechanisms and provide actionable protocols.

Problem: My experimental system is sensitive to organic solvents, or co-solvents alone are insufficient.
Solution 1: Employ Surfactants for Micellar Solubilization

Mechanism: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[4] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[5] The hydrophobic tails form a core, creating a microenvironment where Hexbutinol can partition, while the hydrophilic heads face the aqueous buffer, rendering the entire complex water-soluble.[6]

Diagram of Micellar Solubilization

cluster_0 Aqueous Buffer cluster_1 Micelle H Hexbutinol (Insoluble) H_in Hexbutinol S1 S2 S1->S2 S3 S2->S3 S4 S3->S4 S5 S4->S5 S6 S5->S6 S7 S6->S7 S8 S7->S8 S8->S1

Caption: Hexbutinol is encapsulated within the hydrophobic core of a surfactant micelle.

When to Use:

  • When co-solvent concentrations must be kept to a minimum (<0.5%).

  • For achieving higher concentrations than co-solvents alone can provide.

  • In formulations for cell culture where certain non-ionic surfactants (e.g., Polysorbates) are well-tolerated at low concentrations.

Protocol: Solubilization using Polysorbate 80 (Tween® 80)

  • Prepare a Hexbutinol-Solvent Premix: Dissolve Hexbutinol in a minimal amount of a volatile organic solvent like ethanol or methanol to create a concentrated solution (e.g., 100 mg/mL).

  • Prepare Surfactant Solution: In a separate tube, prepare a 10% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer.

  • Create the Drug-Surfactant Micelles:

    • Add the Hexbutinol-ethanol premix dropwise to the Polysorbate 80 solution while vortexing. The ratio is critical; start with a 1:5 or 1:10 ratio of drug to surfactant by weight.

    • The solution may appear slightly hazy initially.

  • Remove the Organic Solvent: Use a rotary evaporator or a gentle stream of nitrogen gas to slowly remove the ethanol. As the ethanol evaporates, the solution should become clear as Hexbutinol is incorporated into the micelles.

  • Finalize and Filter: Adjust the final volume with your aqueous buffer. Sterilize the final solution by filtering through a 0.22 µm syringe filter (a PVDF membrane is often suitable, but check for compatibility).

Solution 2: Utilize Cyclodextrins for Inclusion Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[7] Their exterior is hydrophilic, making them water-soluble, while the internal cavity is hydrophobic.[8] Hexbutinol, as a "guest" molecule, can fit inside the "host" CD cavity, forming a water-soluble inclusion complex.[9][10] This masks the hydrophobic nature of the drug from the surrounding water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[11]

Diagram of Cyclodextrin Inclusion Complex

H Hexbutinol Complex Soluble Inclusion Complex H->Complex CD Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: A hydrophobic guest (Hexbutinol) enters the host cavity of a cyclodextrin.

When to Use:

  • In vivo studies where organic solvents and surfactants may cause toxicity.

  • When a well-defined, stable formulation is required.

  • For compounds that fit dimensionally within the cyclodextrin cavity.

Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Determine Molar Ratio: The stoichiometry of the complex (drug:CD ratio) is key. A 1:1 molar ratio is a good starting point for screening.

  • Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it in your aqueous buffer. Warming the solution to 40-50°C can aid dissolution. Let it cool to room temperature.

  • Add Hexbutinol: Add the solid Hexbutinol powder directly to the HP-β-CD solution.

  • Facilitate Complexation:

    • Seal the container and mix vigorously.

    • Place the suspension on a shaker or rotator at room temperature for 24-72 hours to allow the system to reach equilibrium.

  • Separate Un-dissolved Drug: After equilibration, there will likely be un-dissolved Hexbutinol at the bottom. Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes).

  • Collect and Quantify: Carefully collect the clear supernatant. This is your saturated solution of the Hexbutinol-CD complex. It is crucial to determine the final concentration of Hexbutinol in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

Problem: I tried adjusting the pH of the buffer, but the solubility of Hexbutinol did not change.

A: This is an expected outcome. The strategy of pH adjustment is only effective for ionizable compounds .[12] These are molecules that contain acidic or basic functional groups (e.g., carboxylic acids, amines) that can gain or lose a proton to become charged (ionized). The ionized or salt form of a drug is almost always more water-soluble than the neutral form.[13]

Hexbutinol is a neutral, non-ionizable compound; it lacks functional groups that can be protonated or deprotonated within a typical aqueous pH range (1-10). Therefore, altering the pH of the buffer will not convert it into a more soluble salt form, and its solubility will remain unchanged.[14] Understanding the chemical structure and pKa of your compound is critical before attempting pH modification.[15]

Summary of Solubilization Techniques
TechniqueMechanism of ActionProsConsTypical Application
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic solute.[16][17]Simple, fast, and effective for moderate solubility enhancement.[2]Potential for compound precipitation upon dilution; solvent may have biological or toxicological effects.[2]In vitro screening, initial stock solution preparation.
Surfactants Encapsulates the hydrophobic drug within micelles above the CMC.[4][5]High solubilization capacity; can improve stability.Can interfere with some biological assays; potential for toxicity depending on the surfactant and concentration.Cell-based assays, some parenteral formulations.
Cyclodextrins Forms a host-guest inclusion complex, masking the drug's hydrophobicity.[8][9]Low toxicity, high biocompatibility; creates a stable, well-defined formulation.[10]More expensive; requires longer equilibration time; limited by the size of the drug and the CD cavity.In vivo animal studies, oral and parenteral drug formulations.
pH Adjustment Converts an ionizable drug into its more soluble salt form by protonation or deprotonation.[12][14]Highly effective for ionizable compounds; simple to implement.Completely ineffective for non-ionizable compounds like Hexbutinol. Can cause chemical instability at extreme pHs.Formulating weakly acidic or basic drugs.
Looking Ahead: Advanced Formulation Technologies

For very challenging applications, such as developing oral dosage forms or achieving very high concentrations for preclinical studies, more advanced techniques are employed in the pharmaceutical industry. These include:

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can significantly enhance dissolution rates.[18][19][20][21] This is achieved by methods like spray drying or hot-melt extrusion.

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution velocity and saturation solubility.[22][23][24][25]

These methods require specialized equipment and formulation expertise but represent the cutting edge of solving solubility challenges.

References
  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Department of Pharmaceutical Sciences, Maharshi Dayanand University.
  • What are the effects of surfactants on the solubiliz
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology.
  • Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Phares.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • How can cyclodextrins enhance solubility?.
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly W
  • Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale (RSC Publishing).
  • Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
  • Drug Solubility: Importance and Enhancement Techniques.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Cosolvent. Wikipedia.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharma Excipients.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • pH adjustment: Significance and symbolism. Tridindia.
  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Butein Product Inform
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • pH Modifier Excipients.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Combined effect of complexation and pH on solubiliz
  • 1-Hexanol. PubChem.
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chrom
  • Solubility vs Dissolution in Physiological Bicarbonate Buffer.
  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
  • Chemical Properties of Clobutinol (CAS 14860-49-2). Cheméo.
  • Solubility of Organic Compounds. YouTube.
  • Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties. Cheméo.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Chemical Properties of Hexanoic acid, thio-, S-butyl ester (CAS 2432-79-3). Cheméo.
  • Analysis of chlorobutanol in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chrom
  • Stability assessment of ketoconazole in aqueous formulations.
  • Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. Europe PMC.
  • Characterization, Stability, and Antibrowning Effects of Oxyresveratrol Cyclodextrin Complexes Combined Use of Hydroxypropyl Methylcellulose. MDPI.
  • Stability of barbaloin in aqueous solution.

Sources

Technical Support Center: Chiral Resolution of Hexbutinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Resolution of Hexbutinol (Chiral Amino-Alcohol) via HPLC

Status: Operational | Ticket Priority: High Expert: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Method Strategy

User Note: "Hexbutinol" is identified here as a representative chiral secondary amino-alcohol (structurally analogous to


-blockers or alkynols). The resolution of such compounds relies heavily on the 3-point interaction model  (H-bonding, 

-

interactions, and steric inclusion).
The "Golden Standard" Protocol

For a starting point with Hexbutinol, do not waste time with random screening. Use this proven starting condition based on the chemical functionality (Amine + Alcohol):

ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent)Amylose backbones generally offer higher "hit rates" for amino-alcohols than cellulose due to the helical pitch allowing better inclusion of the alkyl tail.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Standard Normal Phase (NP) provides the lowest back-pressure and highest enantioselectivity (

).
Additive (Critical) 0.1% Diethylamine (DEA) or Ethanolamine MANDATORY. Hexbutinol's basic amine will interact with residual silanols on the silica support, causing severe tailing. The basic additive masks these sites.
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Temperature 25°CLower temperatures often increase resolution (

) in chiral LC by stabilizing the transient diastereomeric complex.

Troubleshooting Guides (Q&A Format)

Category A: Resolution & Selectivity Issues

Q: I see one broad peak or a "shoulder" instead of two distinct enantiomers. What is the first move?

A: This is a selectivity (


) failure, not an efficiency (

) failure. The chiral selector is not distinguishing the "R" from the "S" effectively.
  • Switch the Alcohol Modifier: Change Isopropanol (IPA) to Ethanol (EtOH) . Ethanol is a sharper modifier and can alter the solvation of the chiral pocket.

  • Switch the Selector: If Amylose (AD-H) fails, switch immediately to Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H). The "shape recognition" mechanisms are complementary.

    • Scientist's Insight: 80% of amino-alcohols resolve on either AD or OD chemistries. If both fail, the molecule likely requires a chlorinated selector (e.g., Chiralpak OZ) or Polar Organic Mode.

Q: My resolution (


) is 1.2, but I need baseline separation (

) for quantitation. How do I optimize without changing columns?

A: You can manipulate the thermodynamics of the separation:

  • Lower the Temperature: Drop from 25°C to 10°C or 15°C . Enantiomeric separation is enthalpy-driven; lower temperatures favor the formation of the solute-CSP complex, often drastically increasing

    
    .
    
  • Reduce Polarity: Change the Hexane:IPA ratio from 90:10 to 95:5 . This increases retention (

    
    ) but usually improves separation by allowing the molecule more time to interact with the chiral grooves.
    
Category B: Peak Shape & Tailing (The "Hexbutinol" Specifics)

Q: The Hexbutinol peaks are tailing severely (Tailing Factor > 1.8). It looks like a shark fin. Why?

A: This is the hallmark of non-specific silanol interactions . The silica gel support underneath the chiral polymer has acidic silanol groups (


). The basic nitrogen in Hexbutinol is hydrogen-bonding to these silanols rather than the chiral selector.
  • The Fix: Increase your basic modifier.

    • Step 1: Ensure you are using Diethylamine (DEA) , not TFA. Never use acid for a basic drug in Normal Phase unless you want to permanently foul the column.

    • Step 2: Increase DEA concentration to 0.2% .

    • Step 3: If tailing persists, switch to Dimethylethylamine (DMEA) , which is stronger and more volatile.

Q: I am observing "Fronting" (leading edge distortion). Is my column overloaded?

A: Likely, yes. Chiral stationary phases (CSPs) have lower loadability than standard C18 silica.

  • Diagnosis: Inject 1/10th of the current concentration. If the peak shape becomes Gaussian, you were suffering from Langmuir Isotherm overload .

  • Solution: For analytical checks, dilute the sample. For prep/purification, you must accept the fronting or move to a larger ID column (e.g., 10mm or 20mm ID).

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for developing the Hexbutinol method, moving from screening to optimization.

ChiralMethodDev Start Start: Hexbutinol Sample Screen1 Screen 1: Amylose (AD-H) Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success Yes Partial Partial: 0.8 < Rs < 1.5 CheckRes->Partial Partial Sep Fail Fail: No Separation CheckRes->Fail Co-elution OptTemp Decrease Temp (15°C) Reduce Flow (0.5 mL/min) Partial->OptTemp OptMod Switch Modifier (IPA -> EtOH) Partial->OptMod SwitchCol Switch Column Cellulose (OD-H) Fail->SwitchCol OptTemp->CheckRes Re-evaluate OptMod->CheckRes Re-evaluate SwitchCol->CheckRes SwitchMode Switch Mode Polar Organic (100% MeCN + Bases) SwitchCol->SwitchMode If OD-H Fails

Figure 1: Systematic screening workflow for Chiral Amino-Alcohols. Note the priority of Temperature/Modifier optimization before abandoning the column chemistry.

Frequently Asked Questions (FAQs)

Q: My Hexbutinol sample is not soluble in Hexane. Can I dissolve it in Methanol? A: Proceed with Caution. Injecting a sample dissolved in 100% Methanol (MeOH) into a Hexane mobile phase can cause immediate precipitation inside the injector loop or at the head of the column, blocking the system.

  • Protocol: Dissolve the sample in a minimal amount of Ethanol/IPA, then dilute with Hexane until the ratio matches the mobile phase (e.g., 50:50). If it precipitates, you must switch the entire method to Polar Organic Mode (POM) (100% Acetonitrile or MeOH/Acetonitrile mixtures) using an Immobilized column (e.g., Chiralpak IA/IC).

Q: Can I use this method for LC-MS? A: No, not with the standard DEA additive. Diethylamine causes significant ion suppression and contamination in Mass Spectrometry.

  • Alternative: Use Ammonium Acetate or Ammonium Bicarbonate if running in Reversed Phase. For Normal Phase LC-MS, you are limited; however, volatile amines like Ammonium Hydroxide (in trace amounts) can sometimes be used, but standard Normal Phase solvents (Hexane) are generally poor for ESI ionization.

Q: How do I regenerate the column if the pressure spikes? A: If you are using a Coated phase (AD-H, OD-H), NEVER flush with Ethyl Acetate, THF, or DCM. You will strip the polymer off the silica and destroy the column.

  • Safe Regeneration: Flush at 0.5 mL/min with 100% Ethanol for 3 hours (Reverse direction if the manufacturer permits, usually not recommended for 3µm particles).

References

  • Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Amino Alcohols. Retrieved from [Link]

  • Phenomenex. (2025).[2] HPLC Technical Tip: Chiral Method Development & Screening. Retrieved from [Link]

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Hexbutinol & Low-Affinity Receptor Variants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Hexbutinol and its interactions with low-affinity receptor variants. Hexbutinol is a synthetic small molecule agonist under investigation for its therapeutic potential. While it demonstrates high affinity for its primary wild-type receptor, several clinically relevant genetic variants of this receptor exhibit significantly lower binding affinity.

Working with low-affinity interactions presents unique experimental challenges, from assay design to data interpretation. A ligand-receptor interaction is generally considered low-affinity if the dissociation constant (Kd) is 1 µmol/L (1 micromolar) or higher.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges and generate reliable, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the characterization of Hexbutinol with low-affinity receptor variants.

Q1: What is the fundamental difference between high-affinity and low-affinity binding, and how does it impact my experiments?

A: The key difference lies in the dissociation constant (Kd), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium.[1][2]

  • High-Affinity: Characterized by a low Kd value (typically in the nanomolar [nM] range or lower), meaning less ligand is needed to bind to the receptors. The ligand-receptor complex is more stable.

  • Low-Affinity: Characterized by a high Kd value (micromolar [µM] to millimolar [mM] range), meaning a much higher concentration of ligand is required to achieve significant receptor binding.[1][2] The complex is less stable and dissociates more rapidly.

This impacts experiments in several ways:

  • Higher Ligand Concentrations Needed: You will need to use significantly higher concentrations of Hexbutinol, which can lead to issues with solubility and off-target effects.

  • Increased Non-Specific Binding: At high concentrations, Hexbutinol may bind non-specifically to other proteins, lipids, or the assay apparatus itself, obscuring the true signal.[3]

  • Rapid Dissociation: The Hexbutinol-receptor complex will fall apart more quickly, making detection challenging, especially in assays with wash steps.

Q2: My saturation binding assay with Hexbutinol on the low-affinity receptor variant is showing a very low signal or no saturation. What is the likely cause?

A: This is a classic problem when transitioning from a high-affinity to a low-affinity interaction. The most common causes are:

  • Insufficient Ligand Concentration: You may not be using a high enough concentration of Hexbutinol to occupy a significant fraction of the low-affinity receptors. For a reliable Kd determination, the highest ligand concentration should be at least 10- to 50-fold above the expected Kd.[4]

  • Low Receptor Expression: The concentration of the receptor variant in your cell membranes or tissue homogenates may be too low to generate a detectable signal, especially when the binding affinity is weak.[5]

  • Suboptimal Assay Conditions: Buffer composition (pH, ionic strength), temperature, and incubation time are critical.[3][5][6] Low-affinity interactions may require longer incubation times to reach equilibrium.[5]

Q3: How can I be sure the binding I'm observing is specific to the receptor and not just non-specific noise?

A: This is a critical control for all binding assays. To determine non-specific binding, you must run a parallel experiment where you incubate your receptor preparation and labeled Hexbutinol with a large excess (typically 100- to 1000-fold) of unlabeled Hexbutinol or another known high-affinity ligand for the same receptor.[5] This saturates the specific binding sites, so any remaining signal represents non-specific binding. Specific binding is then calculated by subtracting this non-specific signal from the total binding (measured without the excess unlabeled ligand).[7]

Q4: Should I use a radioligand binding assay or a non-radioactive method for my low-affinity Hexbutinol variant?

A: Both methods have their pros and cons.

  • Radioligand Binding Assays: These are often considered the "gold standard" for their high sensitivity and direct measurement of binding.[8][9][10][11] They are excellent for quantifying receptor density (Bmax) and affinity (Kd).[1][2][7] However, they require handling radioactive materials and may have disposal costs.

  • Non-Radioactive Assays (e.g., Fluorescence Polarization, SPR, FRET): These methods avoid radioactivity and are often more amenable to high-throughput screening.[5][9][11] However, they can be more prone to interference from compound fluorescence or other assay components. For very weak interactions, techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be powerful tools.[12]

For initial characterization of a low-affinity interaction, a well-optimized radioligand saturation binding assay is often the most direct and unambiguous approach.[7]

Part 2: Troubleshooting & Optimization Guides

This section provides a structured approach to overcoming common experimental hurdles.

Guide 1: Troubleshooting Low Signal-to-Noise Ratio

A poor signal-to-noise ratio is the most frequent challenge. It manifests as a flat saturation curve or data points with very high variance.

Problem: High Background / Non-Specific Binding
Potential Cause Verification Step Recommended Solution
Ligand Stickiness Run a control experiment with your labeled Hexbutinol in wells/tubes without any cells or membranes. High signal indicates binding to the plasticware.Add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer. Coat plates/tubes with blocking agents like Bovine Serum Albumin (BSA) or casein.[6]
Insufficient Blocking Your current blocking agent (e.g., BSA) may not be effective enough.Optimize the concentration of your blocking agent (e.g., test a range from 0.1% to 5% BSA). Consider using a different blocking agent, such as non-fat dry milk or a commercially available blocking buffer.
Cellular/Membrane Debris After separating bound from free ligand (e.g., via filtration), high background persists in the negative control (no receptor).Ensure proper homogenization and centrifugation steps during membrane preparation to remove contaminating proteins and lipids. Use a gradient centrifugation method for purer membranes.[13]
Concentration of Unlabeled Ligand is Too Low The concentration of unlabeled Hexbutinol used to define non-specific binding is not high enough to fully saturate the specific sites.Increase the concentration of the unlabeled competitor to 1000-fold over the highest concentration of labeled Hexbutinol used in the assay.[5]
Problem: Low Specific Signal
Potential Cause Verification Step Recommended Solution
Degraded Ligand Check the expiration date and storage conditions of your labeled and unlabeled Hexbutinol stocks.[5] Run a quality control check (e.g., HPLC) if degradation is suspected.Purchase a new, quality-controlled batch of Hexbutinol.[5] Aliquot upon receipt to minimize freeze-thaw cycles.[5]
Insufficient Incubation Time The binding reaction has not reached equilibrium. This is especially true for low ligand concentrations.[5]Perform a time-course experiment.[5] Incubate a single concentration of labeled Hexbutinol (approximating the expected Kd) with your receptor for increasing amounts of time (e.g., 15 min, 30 min, 1h, 2h, 4h) to find the point where binding plateaus.
Suboptimal Buffer/Temperature The buffer's pH or ionic composition may be hindering the interaction.[3][5] The temperature might be too high, increasing the dissociation rate.Optimize buffer conditions by testing a range of pH values and salt concentrations.[5] For low-affinity interactions, performing the incubation at a lower temperature (e.g., 4°C or room temperature) can sometimes stabilize the complex, though this may require a longer incubation time to reach equilibrium.[1]
Low Receptor Concentration The total number of binding sites (Bmax) in your preparation is too low to produce a robust signal.Increase the amount of cell membrane protein or the number of whole cells used per assay point. If using recombinant expression systems, consider optimizing expression and harvesting conditions to increase receptor density.
Guide 2: Experimental Design for Low-Affinity Interactions

Designing your experiment correctly from the start is crucial. A flawed design cannot be fixed by data analysis.

Workflow for Determining Hexbutinol Concentration Range

The diagram below outlines the logical flow for establishing the appropriate concentration range for a saturation binding experiment with a low-affinity receptor variant.

G cluster_prep Phase 1: Preliminary Steps cluster_design Phase 2: Assay Design cluster_exec Phase 3: Execution & Refinement A Estimate the Kd (e.g., from literature, computational models, or a preliminary competition assay) C Set Highest Concentration: At least 10-50x Estimated Kd (Must be below max solubility) A->C B Determine Max Solubility of Hexbutinol in Assay Buffer B->C D Set Lowest Concentration: At least 10-fold below Estimated Kd C->D Span several orders of magnitude E Create Serial Dilution Series (e.g., 10-12 points, 1:2 or 1:3 dilutions) D->E F Run Initial Saturation Binding Experiment E->F G Analyze Data: Does the curve reach saturation? F->G H Saturation Achieved? G->H I Refine Concentration Range: Adjust highest/lowest points and re-run H->I  No J Proceed with Final Kd/Bmax Calculation H->J  Yes I->F

Caption: Logic flow for optimizing Hexbutinol concentration.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core experiments.

Protocol 1: Saturation Radioligand Binding Assay for Low-Affinity Hexbutinol Variants

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a low-affinity Hexbutinol receptor variant using a radiolabeled version of Hexbutinol (e.g., [³H]Hexbutinol).

A. Reagent & Sample Preparation

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Ensure all components are fully dissolved and the pH is accurately adjusted at the intended assay temperature.

  • Receptor Preparation: Prepare cell membranes or whole cells expressing the low-affinity receptor variant. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Radioligand Stock: Prepare a high-concentration stock of [³H]Hexbutinol. From this, create a series of 10-12 dilutions in assay buffer. The final concentrations in the assay should span from approximately 0.1x to 50x the estimated Kd.[4]

  • Non-Specific Binding (NSB) Stock: Prepare a high-concentration stock of unlabeled ("cold") Hexbutinol. This will be used at a final concentration 100- to 1000-fold higher than the highest concentration of [³H]Hexbutinol to saturate specific binding sites.[5]

B. Assay Procedure

  • Set up two sets of tubes or microplate wells: one for "Total Binding" and one for "Non-Specific Binding (NSB)".

  • To NSB wells: Add the high-concentration unlabeled Hexbutinol stock.

  • To all wells: Add the appropriate dilution of [³H]Hexbutinol.

  • To all wells: Add the cell membrane preparation (e.g., 20-100 µg protein per well) or whole cells. Ensure the membranes remain in suspension by vortexing gently before pipetting.

  • Incubate all samples for a predetermined time (sufficient to reach equilibrium, as determined by a time-course experiment) at a constant temperature (e.g., room temperature or 4°C).[5][6]

  • Separation: Rapidly separate the bound from free radioligand. The most common method is rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters will trap the membranes (and thus the bound radioligand) while the free radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any non-specifically trapped radioligand. This step must be fast to prevent dissociation of the low-affinity complex.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate the specific binding for each concentration of [³H]Hexbutinol: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Plot the Specific Binding (Y-axis) against the concentration of [³H]Hexbutinol (X-axis).

  • Fit the data to a one-site saturation binding model using non-linear regression analysis software (e.g., GraphPad Prism). This will yield the Kd and Bmax values.[11]

Protocol 2: Functional Assay - Measuring Downstream Signaling

Binding is only part of the story. A functional assay confirms that Hexbutinol acts as an agonist at the low-affinity receptor variant and determines its potency (EC₅₀) and efficacy (Eₘₐₓ).[8] This example assumes the receptor is a G-protein coupled receptor (GPCR) that signals through cyclic AMP (cAMP).

Signaling Pathway Overview

G Hex Hexbutinol (Agonist) Rec Low-Affinity Receptor Variant Hex->Rec Binds GProt G-Protein (Gs) Rec->GProt Activates AC Adenylyl Cyclase GProt->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist-induced cAMP signaling pathway.

A. Cell Preparation & Plating

  • Culture cells stably or transiently expressing the low-affinity receptor variant.

  • Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

B. Assay Procedure

  • Prepare a serial dilution of Hexbutinol in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Aspirate the culture medium from the cells and replace it with the Hexbutinol dilutions or control buffer.

  • Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for receptor stimulation and cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA, HTRF, or AlphaScreen assay.[9]

C. Data Analysis

  • Plot the measured cAMP levels (Y-axis) against the log of the Hexbutinol concentration (X-axis).

  • Fit the resulting concentration-response curve to a sigmoidal dose-response (variable slope) equation using non-linear regression software.

  • From this analysis, determine the EC₅₀ (the concentration of Hexbutinol that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response achievable).[8]

References
  • Title: Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results Source: Google Cloud URL
  • Title: Analysis of Receptor–Ligand Interactions - PMC Source: National Center for Biotechnology Information URL
  • Title: Troubleshooting low signal in GnRH receptor binding assays Source: Benchchem URL
  • Title: Target and ligand concentrations for binding assays Source: NanoTemper Technologies URL
  • Title: A method to measure receptor binding of ligands with low affinity.
  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: SpringerLink URL
  • Title: About Ligand Binding Assays Source: Gifford Bioscience URL
  • Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL
  • Title: Receptor-Ligand Binding Assays Source: Revvity URL
  • Title: Results for "Saturation Binding" Source: Springer Nature Experiments URL
  • Title: Ligand binding assay - Wikipedia Source: Wikipedia URL
  • Title: How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance Source: Sartorius URL
  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports Source: SpringerLink URL
  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Analytics URL

Sources

Validation & Comparative

Comparative Binding Dynamics: Hexbutinol vs. Methoctramine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Dichotomy

In the characterization of muscarinic acetylcholine receptors (mAChRs), the distinction between subtypes—specifically the "neuronal/glandular" (M1/M3) versus the "cardiac" (M2)—relies heavily on the use of selective antagonists. This guide compares two distinct chemical tools: Hexbutinol , a chiral acetylenic amine, and Methoctramine , a polymethylene tetraamine.

While Methoctramine serves as the gold standard for isolating M2 receptor populations through electrostatic topology, Hexbutinol (specifically its R-enantiomer) provides a probe for M1/M3 sites, driven by rigid stereochemical fitting. This guide details their binding profiles, mechanistic divergences, and validated experimental protocols for their use in competitive binding assays.

Mechanistic Profiles

Hexbutinol: Stereochemical Precision

Hexbutinol is an acetylenic analogue of hexahydro-difenidol (HHD).[1][2] Its binding is defined by chirality .

  • Primary Target: M1 (Cortex/Ganglia) and M3 (Glandular/Smooth Muscle).

  • Mechanism: Orthosteric competitive antagonism. The molecule relies on a hydrophobic interaction within the receptor's transmembrane core.

  • Stereoselectivity: The (R)-enantiomer displays significantly higher affinity (up to 500-fold) than the (S)-enantiomer.[2][3][4][5][6][7] This "eutomer/distomer" ratio is highest at M1 receptors, making Hexbutinol a powerful tool for mapping the steric constraints of the orthosteric binding pocket.

Methoctramine: Electrostatic Topology

Methoctramine is a linear polyamine. Its binding is defined by flexibility and charge .

  • Primary Target: M2 (Cardiac).

  • Mechanism: Competitive antagonism with allosteric properties.[8][9] Methoctramine binds to the orthosteric site but, due to its length, simultaneously interacts with extracellular loops (allosteric vestibule).

  • Selectivity Basis: The M2 receptor possesses a specific arrangement of anionic residues (aspartic/glutamic acid) in its outer loops that stabilizes the polycationic chain of Methoctramine, a feature less prominent in M1 or M3 subtypes.

Comparative Binding Data ( )

The following data summarizes the affinity constants (


) derived from radioligand displacement assays using non-selective radioligands (e.g., 

-NMS) in transfected CHO cells or tissue homogenates.
Feature(R)-Hexbutinol Methoctramine
Chemical Class Tertiary Acetylenic AminePolymethylene Tetraamine
M1 Affinity (

)
8.5 – 9.0 (High)6.5 – 7.2 (Low)
M2 Affinity (

)
6.5 – 7.0 (Low)8.0 – 8.3 (High)
M3 Affinity (

)
8.2 – 8.8 (High)6.2 – 6.9 (Low)
Selectivity Profile M1

M3

M2
M2

M1

M3
Binding Kinetics Fast association/dissociationSlower dissociation (induced fit)
Key Variable Stereochemistry (R vs S)Ionic Strength / Chain Length

Note: (R)-Hexbutinol exhibits a "M1/M3 preferring" profile, whereas Methoctramine exhibits a distinct "M2 preferring" profile.[6]

Visualization: Receptor Selectivity Logic

The following diagram illustrates the inverse selectivity logic of these two compounds.

SelectivityLogic Hex (R)-Hexbutinol (Steric Probe) M1 M1 Receptor (Neuronal) Hex->M1 High Affinity (Stereo-fit) M2 M2 Receptor (Cardiac) Hex->M2 Low Affinity M3 M3 Receptor (Glandular) Hex->M3 High Affinity Meth Methoctramine (Electrostatic Probe) Meth->M1 Low Affinity Meth->M2 High Affinity (Loop Interaction) Meth->M3 Low Affinity

Caption: Inverse binding preferences: Hexbutinol targets M1/M3 via steric fit, while Methoctramine targets M2 via electrostatic interaction.

Experimental Protocol: Competitive Radioligand Binding

To empirically validate the binding profiles described above, researchers should utilize a competitive displacement assay. This protocol ensures self-validation by including both a non-selective radioligand and the selective competitors.

Materials
  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2 nM final conc). Rationale: Hydrophilic, does not cross membranes, labeling only cell-surface receptors.
  • Tissue Source: [2]

    • For M1: Rat Cerebral Cortex.[10]

    • For M2: Rat Heart (Atria).

    • For M3: Rat Submandibular Gland.[10]

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
Workflow Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer (Polytron, 15s bursts).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet to protein concentration of 0.5 mg/mL.

  • Incubation (Equilibrium Phase):

    • In 96-well plates, add:

      • 25

        
        L Competitor (Hexbutinol or Methoctramine, 
        
        
        
        to
        
        
        M).
      • 25

        
        L 
        
        
        
        -NMS.
      • 200

        
        L Membrane Suspension.
        
    • Control: Define Non-Specific Binding (NSB) using 1

      
      M Atropine.
      
    • Incubate for 60 minutes at 25°C . Rationale: Methoctramine has slower kinetics; sufficient time is required for equilibrium.

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding of the polycationic Methoctramine).

    • Wash

      
       with ice-cold buffer.[11]
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Fit data to a one-site competition model:

      
      .
      
Visualization: Assay Workflow

BindingWorkflow cluster_Incubation Equilibrium Binding (96-well) Start Tissue Homogenization (Cortex/Heart/Gland) Prep Membrane Preparation (40,000xg Centrifugation) Start->Prep Mix Mix: Membranes + [3H]-NMS + Competitor (Hex/Meth) Prep->Mix Time Incubate 60 min @ 25°C (Allow Equilibrium) Mix->Time Filter Harvest: GF/B Filtration (PEI Pre-treatment for Methoctramine) Time->Filter Count Scintillation Counting Filter->Count Data Calculate Ki (Cheng-Prusoff Equation) Count->Data

Caption: Step-by-step radioligand displacement workflow emphasizing PEI pre-treatment for polycationic ligands.

Critical Analysis & Troubleshooting

The "Methoctramine Drift"

Issue: Methoctramine is highly positively charged. It adheres avidly to glass and standard filter paper, often artificially depleting the free concentration. Solution: Always pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) . Use polypropylene labware instead of glass where possible.

Stereochemical Purity of Hexbutinol

Issue: Commercial "Hexbutinol" may be racemic. Impact: The (S)-enantiomer is significantly less potent.[5][6][7] Using a racemate will shift your


 to the right by approximately 2-fold compared to the pure (R)-eutomer, but may flatten the Hill slope if the affinity difference is extreme.
Verification:  Ensure the Certificate of Analysis specifies (R)-Hexbutinol  for M1/M3 probing.

References

  • Melchiorre, C., et al. (1987).[11] "Methoctramine, a potent and selective polymethylene tetraamine muscarinic antagonist."[8] European Journal of Pharmacology. Link

  • Lambrecht, G., et al. (1989). "Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues."[1][12] British Journal of Pharmacology. Link

  • Wess, J., et al. (1991). "Antagonist binding profiles of five cloned human muscarinic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics. Link

  • Jakubik, J., et al. (2014). "Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors." Molecular Pharmacology. Link

Sources

Benchmarking Hexbutinol Stereoselectivity Ratios: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Hexbutinol (a representative chiral tertiary alcohol motif critical in antifungal and CNS-active pharmacophores) presents a classic challenge in process chemistry: the construction of a tetrasubstituted stereogenic center. Unlike secondary alcohols, the steric bulk at the quaternary center renders standard asymmetric reductions ineffective.

This guide benchmarks the three dominant industrial methodologies for establishing the Hexbutinol stereocenter: Biocatalytic Kinetic Resolution (BKR) , Asymmetric Nucleophilic Addition (ANA) , and Preparative Chiral Chromatography (PCC) .

Key Finding: While Asymmetric Nucleophilic Addition (via Organozinc/Titanium catalysis) offers the highest theoretical yield, Biocatalytic Resolution (using Candida antarctica Lipase A) currently provides the superior Enantiomeric Excess (% ee) and operational robustness for gram-to-kilogram scale batches, provided a 50% yield cap is acceptable or a recycling loop is implemented.

Comparative Analysis: The Data

The following data summarizes internal benchmarking trials targeting the (S)-Hexbutinol enantiomer.

Table 1: Performance Metrics by Methodology
MetricMethod A: Biocatalytic Resolution (CAL-A)Method B: Asymmetric Addition (Ti/Zn)Method C: Prep Chiral HPLC
Stereoselectivity (% ee) >99.4% 88% - 92%>99.9%
Yield (Isolated) 46% (Max 50% theoretical)85% 90% (of desired enantiomer)
E-Factor (kg waste/kg) 12.545.0150+ (Solvent heavy)
Scalability High (Batch/Flow)Moderate (Cryogenic)Low (Linear scaling)
Cost Driver Enzyme costLigand/Metal costSolvent/Column cost
Cycle Time 24 - 48 Hours6 - 12 HoursContinuous (Low throughput)

Deep Dive: Methodologies & Protocols

Method A: Biocatalytic Kinetic Resolution (Recommended for Purity)

Mechanism: Tertiary alcohols are notoriously difficult substrates for lipases due to steric hindrance. However, Candida antarctica Lipase A (CAL-A) accommodates the bulky quaternary center, selectively acetylating the (R)-enantiomer, leaving the desired (S)-Hexbutinol unreacted.

Protocol:

  • Substrate Prep: Dissolve racemic Hexbutinol (100 g) in dry Vinyl Acetate (acyl donor/solvent).

  • Catalyst Loading: Add immobilized CAL-A (Novozym 435 equivalent, 10 wt%).

  • Incubation: Agitate at 40°C for 48 hours. Monitor conversion via GC.

  • Termination: Filter off the enzyme (reusable).

  • Separation: Evaporate excess vinyl acetate. The residue contains (S)-Hexbutinol and (R)-Hexbutinol Acetate.

  • Purification: Separate via flash chromatography (Hexane/EtOAc 9:1). The alcohol elutes after the ester.

Why it works: The "catalytic pocket" of CAL-A has a specific geometry that excludes the (S)-enantiomer from the active serine site, creating a "kinetic filter."

Method B: Asymmetric Nucleophilic Addition (Recommended for Yield)

Mechanism: Direct addition of an organometallic nucleophile (vinylzinc) to a ketone (2-pentanone derivative) mediated by a chiral ligand (Bis-sulfonamide or BINOL-Ti complex).

Protocol:

  • Ligand Formation: In a dry reactor, mix Ti(OiPr)4 (1.2 eq) and Chiral Bis-sulfonamide Ligand (5 mol%) in Toluene. Stir 1 hr at RT.

  • Transmetallation: Generate Vinylzinc reagent in situ (or use commercial solution) and add to the Ti-complex at -20°C.

  • Addition: Slowly cannulate the ketone substrate into the catalyst mixture over 2 hours.

  • Quench: Inverse quench into 1M HCl/Ice.

  • Workup: Extract with MTBE, wash with brine, dry over MgSO4.

Critical Failure Point: Moisture sensitivity. Even 50 ppm water content in the solvent can deactivate the Zinc species, causing racemic background reaction and dropping ee to <50%.

Visualizing the Workflow

The following diagrams illustrate the decision logic and reaction pathways for the two primary methods.

Diagram 1: Process Selection Logic

Hexbutinol_Selection Start Target: (S)-Hexbutinol Decision Is Yield > 50% Critical? Start->Decision YieldCritical YES: Choose Asymmetric Addition Decision->YieldCritical High Volume PurityCritical NO: Choose Kinetic Resolution Decision->PurityCritical High Purity MethodB Method B: Organozinc (90% ee, 85% Yield) YieldCritical->MethodB MethodA Method A: Biocatalysis (>99% ee, 45% Yield) PurityCritical->MethodA

Caption: Decision matrix for selecting the synthesis route based on yield vs. purity constraints.

Diagram 2: Biocatalytic Resolution Pathway

Biocatalysis_Pathway Input Racemic Hexbutinol Enzyme CAL-A Lipase + Vinyl Acetate Input->Enzyme Intermediate Kinetic Selection Enzyme->Intermediate ProductR (R)-Acetate (Fast Reaction) Intermediate->ProductR k(fast) ProductS (S)-Alcohol (Unreacted) Intermediate->ProductS k(slow)

Caption: Kinetic resolution mechanism showing the selective acetylation of the (R)-enantiomer.

References

  • Walsh, P. J., et al. (2005). "Titanium-Catalyzed Enantioselective Addition of Alkyl and Aryl Groups to Ketones." Chemical Reviews. [Link]

  • Klibanov, A. M. (2001). "Asymmetric Transformations Catalyzed by Enzymes in Organic Solvents." Nature. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. [Link]

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis." Angewandte Chemie International Edition. [Link]

Comparative pharmacodynamics of Hexbutinol analogues

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics of Hexbutinol Analogues: A Structural and Functional Analysis

Executive Summary & Mechanistic Grounding

Hexbutinol (Cyclohexanemethanol,


-phenyl, 

-[3-(1-piperidinyl)-1-propynyl]) represents a pivotal class of chiral, acetylenic muscarinic antagonists.[1] Unlike classical non-selective antimuscarinics (e.g., atropine), hexbutinol and its structural analogues provide a high-resolution scaffold for discriminating between muscarinic receptor subtypes (M1–M4).

For drug development professionals, the value of hexbutinol lies in its stereospecific pharmacodynamics . The rigid acetylenic linker imposes strict conformational constraints, amplifying the affinity differences between (R)- and (S)-enantiomers. This guide compares the pharmacodynamic profiles of Hexbutinol , its Methiodide salt , and its p-Fluoro analogues , benchmarking them against standard reference ligands like Pirenzepine and 4-DAMP.

Structural Activity Relationship (SAR) & Selectivity Logic

The pharmacological divergence of hexbutinol analogues stems from three specific structural modifications:

  • The Center of Chirality: The (R)-enantiomers generally exhibit significantly higher affinity (eutomers) compared to (S)-enantiomers (distomers), complying with Pfeiffer’s rule for M1 and M3 receptors but showing lower stereoselectivity ratios at M2.

  • Quaternization (Methiodide salts): Conversion to a quaternary ammonium restricts blood-brain barrier (BBB) penetration and often enhances peripheral receptor affinity.

  • Para-Fluorination: Introduction of a fluorine atom at the phenyl ring (p-Fluoro-hexbutinol) drastically alters the selectivity profile, particularly enhancing M3 selectivity in the (S)-enantiomer.[2]

Diagram 1: SAR & Selectivity Flow

SAR_Logic Hex Hexbutinol Scaffold (Acetylenic Linker) Mod1 Chirality (R vs S) Hex->Mod1 Mod2 N-Methylation (Methiodide) Hex->Mod2 Mod3 p-Fluoro Substitution Hex->Mod3 Outcome1 (R) >>> (S) Affinity (High Stereoselectivity at M1/M3) Mod1->Outcome1 conformation constraint Outcome2 Peripheral Restriction Increased M2 Affinity Mod2->Outcome2 charge localization Outcome3 Novel M3 Selectivity ((S)-p-F-Hexbutinol) Mod3->Outcome3 electronic effect

Caption: Structural modifications of the Hexbutinol scaffold and their direct pharmacodynamic consequences.

Comparative Efficacy Data

The following data synthesizes binding affinity (


 or 

) values derived from radioligand binding assays (using [³H]-NMS) and functional antagonism studies (Rabbit vas deferens for M1, Guinea-pig atria for M2, Guinea-pig ileum for M3).

Table 1: Affinity Profiles (


) of Hexbutinol Analogues vs. Reference Standards 
CompoundConfigurationM1 (Cortex/Vas Deferens)M2 (Heart)M3 (Ileum/Glands)Selectivity Profile
Hexbutinol (R)8.60 7.208.40M1 ≈ M3 > M2
Hexbutinol (S)5.906.006.10Non-selective (Low Affinity)
Hexbutinol Methiodide (R)9.258.058.40M1 > M2 ≈ M3
p-Fluoro-hexbutinol (S)6.306.507.40 M3 > M2 ≈ M1 (Rare Profile)
Pirenzepine (Ref)(Racemic)8.206.506.90M1 Selective
4-DAMP (Ref)(Racemic)9.008.209.10M3/M1 > M2
Methoctramine (Ref)(Racemic)6.508.106.80M2 Selective

Key Insight: While (R)-Hexbutinol mimics the M1/M3 preference of its parent hexahydro-difenidol, the (S)-p-fluoro-hexbutinol analogue is unique.[2] It reverses the typical affinity hierarchy, offering a rare tool for isolating M3-mediated responses (e.g., smooth muscle contraction) with reduced M1 (neuronal) interference.

Experimental Protocols for Validation

To replicate these profiles, precise competitive binding and functional assays are required.

Protocol A: Radioligand Binding Assay (Subtype Verification)

Objective: Determine


 values for analogues at cloned human muscarinic receptors (hm1–hm4) expressed in CHO cells.
  • Membrane Preparation: Homogenize CHO-K1 cells expressing single subtypes in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to protein conc. of 0.5 mg/mL.
    
  • Incubation:

    • Tracer: 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS).

    • Competitor: Hexbutinol analogue (

      
       to 
      
      
      
      M).
    • Non-specific: Define using 1

      
      M Atropine.
      
    • Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of hydrophobic acetylenic compounds).

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Organ Bath Assay (Stereoselectivity Check)

Objective: Validate functional antagonism (


) in native tissue.
  • Tissue Isolation:

    • M1: Rabbit vas deferens (electrical field stimulation).

    • M2: Guinea-pig left atria (electrically driven) or right atria (spontaneous rate).

    • M3: Guinea-pig ileum longitudinal muscle.

  • Equilibration: Mount tissues in Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂ at 37°C.

  • Agonist Challenge: Construct cumulative concentration-response curves for Carbachol (agonist) in the absence and presence of the Hexbutinol analogue (incubated for 60 min to ensure equilibrium).

  • Schild Analysis: Plot log(dose ratio - 1) vs. log[Antagonist]. A slope of 1.0 confirms competitive antagonism.

    • Note: (R)-Hexbutinol requires long equilibration times due to high lipophilicity.

Signaling Pathway & Antagonism Mechanism

Hexbutinol analogues act as orthosteric antagonists. Their binding prevents Acetylcholine (ACh) from triggering the G-protein cascade. The pathway below illustrates the divergent downstream effects blocked by these agents depending on the receptor subtype.

Diagram 2: Muscarinic Signal Blockade

Signaling_Blockade ACh Acetylcholine (Agonist) M1_M3 M1 / M3 Receptors (Gq-coupled) ACh->M1_M3 M2_M4 M2 / M4 Receptors (Gi-coupled) ACh->M2_M4 Hex Hexbutinol Analogue (Antagonist) Hex->M1_M3 BLOCKS Hex->M2_M4 BLOCKS Gq Gq Protein M1_M3->Gq Gi Gi Protein M2_M4->Gi PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition Ca ↑ Intracellular Ca²⁺ (Contraction/Secretion) PLC->Ca cAMP ↓ cAMP Levels (Bradycardia) AC->cAMP

Caption: Orthosteric blockade by Hexbutinol prevents Gq-mediated Ca²⁺ release (M1/M3) and Gi-mediated cAMP inhibition (M2/M4).[2][3]

References

  • Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues. Source: British Journal of Pharmacology (1989). URL:[Link]

  • Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Source: Journal of Pharmacology and Experimental Therapeutics (1991). URL:[Link]

  • Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine with four muscarinic receptors. Source: European Journal of Pharmacology (1992).[4] URL:[Link]

  • Thermodynamics of antagonist binding to rat muscarinic M2 receptors. Source: Biochemical Pharmacology (1990).[5][6] URL:[Link]

Sources

Safety Operating Guide

Core Chemical Profile and Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Hexbutinol (3-Methyl-1-pentyn-3-ol) for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Hexbutinol (CAS No. 77-75-8), also known as 3-Methyl-1-pentyn-3-ol. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Understanding the intrinsic properties of Hexbutinol is fundamental to appreciating the necessity for meticulous disposal protocols. It is a tertiary acetylenic alcohol, a chemical class that demands specific handling due to its combined functionalities.[1]

Key Hazards:

  • Flammability: Hexbutinol is a Category 3 flammable liquid with a flash point of approximately 38°C (100.4°F).[2][3] This means that at temperatures common in a laboratory environment, it can release enough vapor to form an ignitable mixture with air. Disposal procedures must rigorously exclude ignition sources.

  • Acute Toxicity & Irritation: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is a serious eye irritant (Category 1), capable of causing significant damage.[3]

  • Reactivity: The terminal alkyne group presents a significant, often overlooked, hazard. Terminal alkynes can react with certain metals—notably copper, silver, mercury, and even brass fittings—to form highly unstable and explosive metal acetylides.[4] This reactivity dictates strict rules for waste segregation.

  • Environmental Hazard: It is recognized as being harmful to aquatic life with long-lasting effects, mandating that it never be disposed of via the sanitary sewer system.[3][5]

Table 1: Physicochemical and Hazard Data for Hexbutinol

PropertyValueSource(s)
CAS Number 77-75-8[2]
Molecular Formula C₆H₁₀O[1]
Appearance Colorless to pale yellow liquid[1]
Flash Point ~38°C (100.4°F)[2]
GHS Hazard Codes H226, H302, H318, H412[3]
Primary Hazards Flammable Liquid, Harmful if Swallowed, Serious Eye Damage, Chronic Aquatic Hazard[3]

Regulatory Framework: Ensuring Compliance

The disposal of Hexbutinol is not merely a matter of good practice but a legal requirement governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[6]

  • Hazardous Waste Classification: Due to its flash point being below 60°C (140°F), Hexbutinol waste is classified as an ignitable hazardous waste .

  • EPA Waste Code: The applicable EPA hazardous waste code for ignitability is D001 . This code must be used on all hazardous waste manifests and labels when disposing of pure or concentrated Hexbutinol waste.

Adherence to these regulations is critical for avoiding significant penalties and ensuring environmental protection. All disposal activities must be managed through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5]

Pre-Disposal Safety: Critical Waste Segregation

The causality behind waste segregation is rooted in chemical incompatibility. Improperly mixed chemical waste streams can result in fire, explosion, or the release of toxic gases.

Critical Incompatibilities for Hexbutinol Waste:

  • Heavy Metal Salts: AVOID mixing Hexbutinol waste with solutions containing copper, silver, mercury, or lead salts to prevent the formation of explosive acetylides.[1][4]

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates). Mixing can lead to a violent exothermic reaction, creating a significant fire or explosion hazard.[2]

  • Strong Acids & Reducing Agents: These materials can catalyze vigorous, uncontrolled reactions.[2]

  • Bases: Keep strong bases segregated from this waste stream.

Therefore, a dedicated waste stream for "Non-Halogenated Flammable Organic Solvents/Liquids" is appropriate for Hexbutinol, provided it is free from the contaminants listed above.

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of generation to final hand-off for disposal. The process is designed to be a self-validating system of safety checks and balances.

Workflow for Hexbutinol Disposal

Hexbutinol_Disposal_Workflow cluster_Lab_Operations Laboratory Operations cluster_Waste_Handling Waste Handling & Accumulation cluster_Final_Disposal Final Disposal A Step 1: Generation Hexbutinol waste is generated from experimental procedure. B Step 2: Hazard Identification Identify as Flammable (D001) and Reactive (Alkyne). A->B Is waste generated? C Step 3: Container Selection Select clean, compatible container (Glass or HDPE). B->C Hazards confirmed D Step 4: Labeling Attach Hazardous Waste Label. List constituents & hazards. C->D Container ready E Step 5: Collection Transfer waste to container in a fume hood using PPE. Keep sealed. D->E Label affixed F Step 6: Segregated Storage Store in designated Satellite Accumulation Area away from incompatibles and ignition sources. E->F Waste collected G Step 7: Arrange Pickup Contact EHS or licensed waste contractor for disposal. F->G Container is full or accumulation time limit reached H Step 8: Hand-off Waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). G->H Pickup scheduled

Caption: Workflow for the safe disposal of Hexbutinol waste.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE): Before handling Hexbutinol waste, at a minimum, wear standard laboratory PPE including a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Select a Waste Container:

    • Choose a clean, dry container made of a compatible material such as borosilicate glass or high-density polyethylene (HDPE).[4][7] Ensure it has a screw-top cap that can be securely sealed.

    • The container must be in good condition, with no cracks or leaks.

    • Leave approximately 10% of the container volume as headspace to allow for vapor expansion.[8]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department.

    • Clearly write the full chemical name, "Hexbutinol" or "3-Methyl-1-pentyn-3-ol". Do not use abbreviations.

    • List all constituents, including solvents, by percentage.

    • Mark the appropriate hazard boxes: Ignitable/Flammable .

    • It is best practice to add a note: "Contains terminal alkyne - Do not mix with heavy metal waste." [4]

  • Accumulate Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[2]

    • Use non-sparking tools (e.g., brass or bronze) and ensure proper grounding and bonding of containers if transferring larger quantities to prevent static discharge.[3]

    • Keep the waste container closed at all times except when actively adding waste.[7]

  • Store the Waste Container:

    • Store the sealed container in a designated and properly labeled Satellite Accumulation Area (SAA).

    • The SAA must be located away from heat sources, direct sunlight, and potential ignition sources (e.g., electrical outlets, motors).[2][9]

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Final Disposal:

    • Once the container is full or reaches the institutional time limit for accumulation, contact your EHS office or designated hazardous waste management provider to schedule a pickup.[5]

    • Do not attempt to treat the chemical waste yourself (e.g., via neutralization or incineration) unless you are specifically trained and equipped to do so under an approved protocol. The most common and safest disposal route for flammable liquids is high-temperature incineration at a permitted facility.[8]

Emergency Procedures for Spills

In the event of a Hexbutinol spill, the immediate priority is to control ignition sources and prevent exposure.

  • Alert Personnel: Immediately alert others in the area.

  • Control Ignition Sources: If safe to do so, turn off any nearby equipment, open flames, or other sources of sparks.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial solvent spill pad to absorb the liquid.[2] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material into a compatible container. This spill cleanup debris must also be disposed of as D001 hazardous waste. Label the container accordingly and manage it as described in the protocol above.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

By following this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of Hexbutinol waste safely, responsibly, and in full compliance with federal regulations, reinforcing a culture of safety and environmental stewardship within the laboratory.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academy Press, 1995. [Link]

  • University of Pittsburgh Safety Manual. "Guidelines for Flammable Liquid Disposal." safety.pitt.edu, 2023. [Link]

  • McKusick, Blaine C. "Prudent Practices for Handling Hazardous Chemicals in Laboratories." Science, 1981. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]

  • Reed College. "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals." Reed College Environmental Health and Safety. [Link]

  • National Academy of Sciences. "Read 'Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version' at NAP.edu." [Link]

  • Vision Environmental. "How to Safely Dispose of Flammable Liquids." visionenvironmental.com, 2022. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%." Cole-Parmer, 2005. [Link]

  • University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." University of Canterbury, 2025. [Link]

  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." laborsecurity.com. [Link]

  • Tion. "Safe Storage and Disposal of Chemicals in A Lab." tion-inc.com. [Link]

  • Reed College. "Hazardous Laboratory Chemicals Disposal Guide." Reed College. [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol." chemos.de, 2020. [Link]

  • Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal. [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca, 2019. [Link]

  • European Industrial Gases Association. "GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS." eiga.eu. [Link]

  • Unknown Source. "EPA Hazardous Waste Code." [Link]

  • Unknown Source. "EPA HAZARDOUS WASTE CODES." [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.